molecular formula C30H31N5O2S B1613590 4-(5-(3,5-Dimethylisoxazol-4-yl)benzo[b]thiophen-2-yl)-5-methyl-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)pyrimidin-2-amine CAS No. 1138474-57-3

4-(5-(3,5-Dimethylisoxazol-4-yl)benzo[b]thiophen-2-yl)-5-methyl-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)pyrimidin-2-amine

Cat. No.: B1613590
CAS No.: 1138474-57-3
M. Wt: 525.7 g/mol
InChI Key: DHAFQBSKPQXBCD-UHFFFAOYSA-N
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Description

4-(5-(3,5-Dimethylisoxazol-4-yl)benzo[b]thiophen-2-yl)-5-methyl-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)pyrimidin-2-amine is a pyrimidin-2-amine derivative featuring a benzo[b]thiophene core substituted with a 3,5-dimethylisoxazole moiety. The pyrimidine ring is further modified with a 5-methyl group and an N-linked 4-(2-(pyrrolidin-1-yl)ethoxy)phenyl substituent.

Properties

IUPAC Name

4-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-1-benzothiophen-2-yl]-5-methyl-N-[4-(2-pyrrolidin-1-ylethoxy)phenyl]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31N5O2S/c1-19-18-31-30(32-24-7-9-25(10-8-24)36-15-14-35-12-4-5-13-35)33-29(19)27-17-23-16-22(6-11-26(23)38-27)28-20(2)34-37-21(28)3/h6-11,16-18H,4-5,12-15H2,1-3H3,(H,31,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHAFQBSKPQXBCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1C2=CC3=C(S2)C=CC(=C3)C4=C(ON=C4C)C)NC5=CC=C(C=C5)OCCN6CCCC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20649495
Record name 4-[5-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-benzothiophen-2-yl]-5-methyl-N-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

525.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1138474-57-3
Record name 4-[5-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-benzothiophen-2-yl]-5-methyl-N-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 4-(5-(3,5-Dimethylisoxazol-4-yl)benzo[b]thiophen-2-yl)-5-methyl-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)pyrimidin-2-amine is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features suggest various biological activities, particularly in the context of drug discovery and development. This article aims to explore the biological activity of this compound, highlighting its mechanisms, potential therapeutic applications, and relevant research findings.

Structural Overview

This compound consists of a pyrimidine core with several functional groups:

  • Isoxazole Ring : Contributes to potential antimicrobial properties.
  • Benzo[b]thiophene Moiety : Associated with anticancer activity.
  • Pyrrolidine Substituent : May enhance pharmacological effects through improved bioavailability.

Anticancer Properties

Research has indicated that compounds containing the benzo[b]thiophene moiety often exhibit anticancer activity. For instance, derivatives of benzo[b]thiophene have been shown to inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis. The specific interactions of this compound with cancer-related proteins remain an area for further investigation.

Antimicrobial Activity

The presence of the isoxazole ring suggests potential antimicrobial properties. Compounds with similar structures have been documented to exhibit activity against a range of bacteria and fungi. For example, derivatives of 3,5-dimethylisoxazole have demonstrated efficacy against various pathogens, indicating that this compound may also possess similar properties.

The mechanisms by which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes critical for cancer cell metabolism.
  • DNA Interaction : Studies on related compounds suggest that they can interact with DNA, potentially leading to cytotoxic effects in rapidly dividing cells.

Synthesis and Evaluation

Research has focused on synthesizing this compound and evaluating its biological activity through various assays. For instance:

  • Synthesis : Multi-step synthetic routes are typically employed to construct such complex molecules. These methods often involve coupling reactions and functional group modifications.
  • Biological Assays : In vitro studies have been conducted to assess the compound's cytotoxicity against cancer cell lines and its antimicrobial efficacy against bacterial strains.

Comparative Analysis

A comparative analysis with structurally similar compounds reveals insights into the unique biological profile of this compound:

Compound NameStructural FeaturesBiological Activity
3,5-Dimethylisoxazole derivativesIsoxazole ringAntimicrobial properties
Benzo[b]thiophene derivativesThiophene ringAnticancer activity
Pyrimidine derivativesPyrimidine coreDiverse pharmacological effects

This table illustrates how the combination of these specific moieties contributes to a distinct biological profile that warrants further exploration in drug discovery.

Scientific Research Applications

The compound 4-(5-(3,5-Dimethylisoxazol-4-yl)benzo[b]thiophen-2-yl)-5-methyl-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)pyrimidin-2-amine is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features suggest various applications, particularly in drug discovery and development. This article explores its scientific research applications, synthesizing data from diverse sources.

Structural Overview

This compound possesses a pyrimidine core with several functional groups:

  • Isoxazole ring : Known for its involvement in biological activities.
  • Benzo[b]thiophene moiety : Associated with anticancer properties.
  • Pyrrolidine and ethoxy substituents : Potentially enhancing pharmacological effects.

The molecular formula is C30H31N5O2SC_{30}H_{31}N_5O_2S, indicating a complex structure conducive to various interactions with biological targets.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. The benzo[b]thiophene component is particularly noted for its ability to interact with cancer-related pathways. Preliminary studies suggest that this compound may inhibit cell growth in various cancer cell lines, including those associated with leukemia and breast cancer .

Anti-inflammatory Effects

The compound's unique structure allows it to potentially modulate inflammatory pathways. Compounds featuring isoxazole and thiophene rings have been documented to exhibit anti-inflammatory activity, making this compound a candidate for further investigation in treating inflammatory diseases .

Biological Target Interaction Studies

Understanding how this compound interacts with specific proteins or nucleic acids is crucial for elucidating its mechanism of action. Techniques such as molecular docking and binding affinity assays can be employed to assess interactions with targets involved in cancer progression and inflammation.

Pharmacokinetics and Bioavailability

Initial assessments of pharmacokinetic properties are essential for evaluating the drug-likeness of this compound. Studies on similar compounds have indicated favorable absorption and distribution characteristics, which could translate to good bioavailability in clinical settings .

Case Study 1: Anticancer Efficacy

A study investigating similar compounds demonstrated that modifications to the isoxazole moiety significantly enhanced binding affinities to cancer-related proteins, leading to improved anticancer activity in vitro and in vivo models . Such findings suggest that optimizing the structure of our target compound could yield even more potent derivatives.

Case Study 2: Anti-inflammatory Mechanisms

Research has shown that compounds containing benzo[b]thiophene can inhibit pro-inflammatory cytokines in cell models. This suggests that our target compound may similarly modulate inflammatory responses, warranting further studies to confirm these effects .

Chemical Reactions Analysis

Reactivity of the Isoxazole Moiety

The 3,5-dimethylisoxazole group is relatively stable under mild conditions but can participate in selective transformations:

  • Nucleophilic Substitution : The electron-deficient isoxazole ring may undergo substitution at the 4-position under acidic or basic conditions. For example, halogenation or nitration could occur with appropriate electrophiles .

  • Ring-Opening Reactions : Strong reducing agents (e.g., LiAlH4) or acidic hydrolysis might cleave the isoxazole ring, yielding β-keto amide derivatives .

Key Analogous Reaction :

Reaction TypeConditionsProductReference
NitrationHNO3, H2SO4, 0–5°C4-Nitroisoxazole derivative

Benzo[b]thiophene Reactivity

The benzo[b]thiophene unit is prone to electrophilic aromatic substitution (EAS) at electron-rich positions:

  • Sulfonation : Concentrated H2SO4 introduces sulfonic acid groups at the 5-position .

  • Friedel-Crafts Alkylation/Acylation : Catalytic Lewis acids (e.g., AlCl3) enable alkyl or acyl group addition .

Example Pathway :

  • Electrophilic Attack :
    Benzo[b]thiophene+Electrophile (E+)Substituted intermediate\text{Benzo[b]thiophene} + \text{Electrophile (E+)} \rightarrow \text{Substituted intermediate}

  • Stabilization : Resonance delocalization of charge across the fused aromatic system .

Pyrimidine Core Modifications

The pyrimidine ring’s 2-amine group and methyl substituent enable targeted functionalization:

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides under basic conditions (e.g., pyridine) .

  • Methyl Group Oxidation : Strong oxidants (e.g., KMnO4) could convert the methyl group to a carboxylic acid .

Experimental Evidence :
In analogous pyrimidine derivatives, acylation yields were >80% using DIPEA as a base.

Pyrrolidinyl Ethoxy Side Chain

The secondary amine in the pyrrolidine ring and ethoxy linker offer distinct reactivity:

  • Alkylation/Acylation : The pyrrolidine nitrogen reacts with alkyl halides or anhydrides to form quaternary ammonium salts or amides .

  • Ether Cleavage : HI or HBr can cleave the ethoxy group, releasing phenol derivatives .

Safety Note :
Reactions involving strong acids/bases require stringent safety protocols due to the compound’s acute toxicity (H302, H315) .

Cross-Coupling Reactions

The aromatic systems (benzo[b]thiophene, pyrimidine) are candidates for transition-metal-catalyzed couplings:

  • Suzuki-Miyaura : Pd-catalyzed coupling with boronic acids to introduce aryl/heteroaryl groups .

  • Buchwald-Hartwig Amination : Introduction of diverse amines at the pyrimidine core .

Optimized Conditions :

CatalystLigandYield (%)
Pd(OAc)2XPhos75–85
Pd2(dba)3BINAP70–78

Degradation Pathways

Under accelerated stability testing (40°C/75% RH), the compound may degrade via:

  • Hydrolysis : Cleavage of the ethoxy linker or isoxazole ring in acidic/basic media .

  • Oxidation : Pyrrolidine ring oxidation to form N-oxide derivatives .

Comparison with Similar Compounds

Structural Features and Molecular Properties

Compound Name Core Structure Key Substituents Molecular Weight Key References
Target Compound Pyrimidin-2-amine Benzo[b]thiophen-2-yl, 3,5-dimethylisoxazole, pyrrolidin-1-yl ethoxy phenyl Not reported -
4-(2,4-Dimethyl-1,3-thiazol-5-yl)-N-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine Pyrimidin-2-amine Thiazol-5-yl, trifluoromethylphenyl 350.36 g/mol
5-(5-Fluoro-2-((3-morpholinophenyl)amino)pyrimidin-4-yl)-N,4-dimethylthiazol-2-amine Pyrimidin-4-yl-thiazole Fluoro, morpholinophenyl, methylthiazole Not reported
4-Methyl-5-(2-(1-phenylcyclopentyl)-pyrimidin-4-yl)thiazol-2-amine Pyrimidin-4-yl-thiazole Phenylcyclopentyl, methylthiazole 216.67 g/mol
4-Methyl-5-(2-((4-morpholinophenyl)imino)-2,5-dihydropyrimidin-4-yl)thiazol-2-amine Dihydropyrimidin-imine Morpholinophenyl, methylthiazole Not reported

Key Observations :

  • The target compound’s benzo[b]thiophene-isoxazole system distinguishes it from analogues with simpler thiazole or pyridine cores. This likely enhances π-π stacking in hydrophobic binding pockets .
  • The pyrrolidin-1-yl ethoxy group introduces hydrophilicity, contrasting with the lipophilic trifluoromethylphenyl group in ’s compound, which may improve solubility but reduce membrane permeability .
  • Morpholino substituents in analogues (e.g., ) are associated with improved pharmacokinetics, while the pyrrolidine group in the target compound may alter metabolic stability due to differing ring saturation and nitrogen basicity .

Key Observations :

  • The target compound’s benzo[b]thiophene-isoxazole system may confer unique selectivity for CDK isoforms compared to thiazole-based analogues. For example, thiazole derivatives in show strong CDK2 inhibition, while morpholino-substituted pyrimidines in target CDK7.
  • Fluorine substitution in ’s compound enhances binding affinity via electronegative interactions, whereas the target compound’s methyl group may prioritize steric stabilization .

Physicochemical Properties

Compound Name Melting Point (°C) HPLC Retention Time (min) LogP (Predicted) References
Target Compound Not reported Not reported ~3.5 (estimated) -
5-(5-Fluoro-2-((3-morpholinophenyl)amino)pyrimidin-4-yl)-N,4-dimethylthiazol-2-amine 225–227 11.89 (Method A) ~2.8
N-Methyl-5-(2-((4-methyl-3-(morpholinosulfonyl)phenyl)-amino)pyrimidin-4-yl)-4-phenylthiazol-2-amine 98–99 11.34 (Method A) ~2.1

Key Observations :

  • The target compound’s pyrrolidine ethoxy group likely reduces LogP compared to morpholinosulfonyl derivatives (e.g., ), balancing hydrophilicity and lipophilicity.

Key Observations :

  • Analogues with triazole or phosphorylated linkages (e.g., ) show moderate yields (~47%), suggesting that the target compound’s synthesis may require optimization for similar steps.

Preparation Methods

Synthesis of 2-(3,5-Dimethylisoxazol-4-yl)acetic acid

This intermediate is crucial as the 3,5-dimethylisoxazolyl substituent is tethered through an acetic acid linker in many synthetic schemes.

Step Reagents and Conditions Notes Yield
Activation of acid Oxalyl dichloride, catalytic N,N-dimethylformamide, 1,2-dichloroethane, 20°C, 1 h Converts acid to acid chloride for further coupling Not specified
Amide coupling N-ethylmorpholine, 1-hydroxybenzotriazole, 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride, DMF, 22°C, 18 h Coupling with amines to form amides Moderate to good yields (e.g., 51%)
Ester hydrolysis Hydrazine hydrate, methanol, 20°C, 3 h Converts esters to acids 51% yield reported
Alternative coupling HATU, DIPEA, DMF, 20°C, 1 h Used for amidation with complex amines Isolated yields ~15 mg from 35 mg scale

These procedures demonstrate the activation of the carboxylic acid group and subsequent amidation steps necessary for building the isoxazole-containing fragment.

Construction of the Pyrimidine Core and Functionalization

The pyrimidine ring substituted at the 2-, 4-, and 5-positions is typically synthesized via:

  • Condensation of appropriate amidines or guanidines with β-dicarbonyl compounds.
  • Selective methylation at the 5-position.
  • Introduction of the 4-substituent via nucleophilic aromatic substitution or palladium-catalyzed amination using Buchwald-Hartwig or Ullmann-type reactions.

The N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl) group is introduced by coupling the pyrimidine intermediate with a suitably functionalized phenol or aniline derivative bearing the 2-(pyrrolidin-1-yl)ethoxy substituent.

Representative Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Yield Notes
Activation of carboxylic acid Oxalyl dichloride, DMF catalyst, DCE, 20°C, 1 h Not specified Formation of acid chloride intermediate
Amide bond formation Carbodiimide coupling (EDCI), HOBt, N-ethylmorpholine, DMF, 22°C, 5-18 h 51% (amide formation) Mild conditions, purification by HPLC
Ester hydrolysis Hydrazine hydrate, methanol, 20°C, 3 h 51% Conversion to carboxylic acid
Palladium-catalyzed coupling Pd(PPh3)4 or Pd2(dba)3, base (K2CO3), dioxane or DMF, 80-100°C Variable Formation of C-C bonds between heterocycles
Amination of pyrimidine Buchwald-Hartwig amination, Pd catalyst, ligand, base, 80-110°C Variable Installation of N-substituted phenyl group

Summary of Research Findings and Notes

  • The preparation of the compound involves multi-step synthesis with careful control of reaction conditions to maintain the integrity of sensitive heterocycles such as isoxazole and benzo[b]thiophene.
  • Activation of carboxylic acid intermediates using oxalyl dichloride or carbodiimide reagents is a common strategy to facilitate amide bond formation.
  • Coupling reactions rely heavily on palladium catalysis for constructing the complex molecular framework.
  • Purification techniques include mass-directed automated HPLC and preparative TLC to achieve high purity.
  • Yields vary depending on the step and scale, with moderate to good yields reported for key intermediates.
  • The compound’s complexity necessitates a convergent synthesis approach, assembling key fragments before final coupling steps.

Data Table: Key Preparation Steps and Conditions

Preparation Step Reagents/Conditions Temperature Time Yield (%) Notes
Acid chloride formation Oxalyl dichloride, DMF, DCE 20°C 1 h Not given Intermediate activation
Amide coupling (Example 1) EDCI, HOBt, N-ethylmorpholine, DMF 22°C 18 h ~51 Mild, room temperature
Amide coupling (Example 2) EDCI, HOBt, N-ethylmorpholine, DCM 20°C 5 h Not given Workup with aqueous washes
Ester hydrolysis Hydrazine hydrate, methanol 20°C 3 h 51 Converts ester to acid
Amidation with HATU HATU, DIPEA, DMF 20°C 1 h ~15 mg isolated Small scale, preparative TLC purification

Q & A

Q. How can researchers optimize the synthesis yield of the compound during cyclization steps?

Cyclization efficiency can be enhanced by adjusting reaction conditions such as catalyst type (e.g., triethylamine in DMF), temperature control, and solvent polarity. For example, iodine in potassium iodide with sodium hydroxide has been used to stabilize intermediates in analogous thiadiazole syntheses . Monitoring reaction progress via TLC or HPLC and optimizing stoichiometric ratios of reagents (e.g., chloroacetyl chloride) can further improve yields .

Q. What spectroscopic methods are critical for confirming the compound’s structural integrity post-synthesis?

Multinuclear NMR (¹H, ¹³C) is essential for verifying aromatic protons and heterocyclic substituents. High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography (as applied to structurally similar pyrimidine derivatives) resolves stereochemical ambiguities . IR spectroscopy can validate functional groups like the pyrrolidin-1-yl ethoxy moiety .

Q. Which in vitro assays are recommended for initial biological activity screening?

Kinase inhibition assays (e.g., EGFR or VEGFR2) are suitable for assessing target engagement. Antiproliferative activity can be evaluated using human cancer cell lines (e.g., MCF-7, HeLa) via MTT or SRB assays, with IC₅₀ calculations to quantify potency . Parallel cytotoxicity testing in non-cancerous cells (e.g., HEK-293) ensures selectivity .

Advanced Research Questions

Q. How should structure-activity relationship (SAR) studies be designed to improve target specificity?

Systematically modify substituents on the benzo[b]thiophen-2-yl or pyrimidin-2-amine moieties. For example, replacing the 3,5-dimethylisoxazole group with electron-withdrawing groups (e.g., nitro or trifluoromethyl) may enhance binding affinity. Use molecular docking to predict interactions with target proteins (e.g., kinases) and validate hypotheses via enzymatic assays .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

Employ orthogonal assays (e.g., SPR for binding kinetics alongside cellular assays) to confirm mechanism of action. Re-evaluate compound purity (>95% by HPLC) and solubility (via DLS or nanoDSF) to rule out artifacts . Cross-reference with computational ADMET models (e.g., logP, plasma protein binding) to identify pharmacokinetic confounders .

Q. How can computational modeling guide the prediction of off-target effects?

Combine quantum mechanical calculations (e.g., DFT for electron density mapping) with molecular dynamics simulations to assess interactions with non-target proteins (e.g., cytochrome P450 enzymes). Tools like AutoDock Vina or Schrödinger’s Glide can prioritize high-risk off-targets for experimental validation .

Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?

Use CRISPR-Cas9 knockouts of putative targets in cellular models to confirm pathway dependency. For example, if the compound inhibits a kinase, rescue experiments with constitutively active kinase mutants can verify specificity. Phosphoproteomic profiling (e.g., LC-MS/MS) identifies downstream signaling perturbations .

Methodological Notes

  • Synthesis Troubleshooting : If low yields occur during the N-arylation step (e.g., coupling the pyrrolidin-1-yl ethoxy group), consider palladium-catalyzed Buchwald-Hartwig conditions or microwave-assisted heating to accelerate kinetics .
  • Data Contradiction Analysis : Use meta-analysis frameworks (e.g., Bayesian statistics) to reconcile divergent bioactivity results across labs, factoring in assay variability and cell-line genetic drift .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(5-(3,5-Dimethylisoxazol-4-yl)benzo[b]thiophen-2-yl)-5-methyl-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)pyrimidin-2-amine
Reactant of Route 2
Reactant of Route 2
4-(5-(3,5-Dimethylisoxazol-4-yl)benzo[b]thiophen-2-yl)-5-methyl-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)pyrimidin-2-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.